4-(BOC-Amino)-1-isopentylpiperidine
Overview
Description
4-(BOC-Amino)-1-isopentylpiperidine is a compound that contains a BOC-protected amino group . The BOC group, or tert-butyl carbamate, is a common protecting group used in organic synthesis, particularly for the protection of amines . It is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of BOC-protected amines is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .Chemical Reactions Analysis
The BOC group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions .Physical and Chemical Properties Analysis
The dipole moment (μ) and first hyperpolarizability (β) values of the title complex show that the molecule can be a good candidate as NLO material . The energy of HOMO and LUMO levels and the HOMO–LUMO energy gap, hardness, softness and electronegativity have been analyzed using DFT/B3LYP method with the 6-31+G (d,p) basis set .Scientific Research Applications
1. Synthesis of Biological Active Compounds 4-(BOC-Amino)-1-isopentylpiperidine serves as a versatile building block in the synthesis of 4-substituted 3-aminopiperidines, which possess high potential for biological activity. Its utility is exemplified by the multigram synthesis of orthogonally N-protected 3,4-aziridinopiperidine from basic materials, highlighting its role in facilitating complex organic syntheses (Schramm, Pavlova, Hoenke, & Christoffers, 2009).
2. Peptide Synthesis The compound is instrumental in peptide synthesis. For instance, a 4-alkoxybenzyl-derived linker was developed that leverages the alpha-nitrogen atom of the C-terminal amino acid for anchoring to the resin. This methodology facilitates BOC solid-phase peptide assembly and cleavage using standard protocols and is particularly beneficial for the synthesis of cyclic peptides, avoiding certain side reactions common with other methods (Bourne, Meutermans, Alewood, McGeary, Scanlon, Watson, & Smythe, 1999).
3. Photoinitiated Electron or Energy Transfer Studies this compound derivatives are used in the synthesis of redox-active amino acids. These amino acids, incorporated into peptide assemblies, facilitate the study of photoinitiated electron or energy transfer, crucial for understanding light-harvesting mechanisms in peptides (McCafferty, Bishop, Wall, Hughes, Mecklenberg, & Meyer, 1995).
4. Solid-Phase Synthesis The compound's utility extends to solid-phase synthesis, exemplified in the context of synthesizing a light-harvesting peptide. The precise modulation of the compound's structure allows for the incorporation of various functional groups, facilitating the assembly of complex molecular structures (Bishop, McCafferty, & Erickson, 2000).
5. Molecular Rods and Peptide Caging Derivatives of this compound have been used to create nanometer-sized molecular rods and peptide-caged metal complexes. These applications are vital in nanotechnology and biochemistry, illustrating the compound's role in designing novel materials and bioconjugates (Gothard, Rao, & Nowick, 2007).
Mechanism of Action
Target of Action
It’s important to note that the compound contains a boc-protected amino group . BOC, or tert-butyl carbamates, are commonly used in organic chemistry as protecting groups for amines . They prevent the amine group from reacting undesirably with other reagents in a chemical reaction .
Mode of Action
The mode of action of 4-(BOC-Amino)-1-isopentylpiperidine involves its interaction with its targets through the BOC-protected amino group . The BOC group is stable towards most nucleophiles and bases . Therefore, it can protect the amine group during chemical reactions until it is removed under specific conditions .
Biochemical Pathways
The boc group plays a crucial role in the synthesis of multifunctional targets, especially in the context of amino functions . Therefore, it can be inferred that this compound may influence the synthesis of certain proteins or peptides.
Pharmacokinetics
The boc group is known to be stable and resistant to most nucleophiles and bases , which could potentially influence the compound’s bioavailability.
Result of Action
The presence of the boc group can protect the amine group during chemical reactions, allowing for transformations of other functional groups . This could potentially lead to the synthesis of specific proteins or peptides.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the BOC group can be cleaved under anhydrous acidic conditions . Therefore, the pH and moisture content of the environment could potentially affect the compound’s action.
Safety and Hazards
Future Directions
The BOC group continues to play an important role in the field of peptide synthesis . It is ranked as “one of the most commonly used protective groups for amines” . Future research may focus on developing more efficient and environmentally friendly methods for the synthesis of BOC-protected amines .
Properties
IUPAC Name |
tert-butyl N-[1-(3-methylbutyl)piperidin-4-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O2/c1-12(2)6-9-17-10-7-13(8-11-17)16-14(18)19-15(3,4)5/h12-13H,6-11H2,1-5H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCUXNHQOGZUDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCC(CC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732661 | |
Record name | tert-Butyl [1-(3-methylbutyl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888944-67-0 | |
Record name | Carbamic acid, [1-(3-methylbutyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=888944-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [1-(3-methylbutyl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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